molecular formula C14H15N3O4S B2454458 Ethyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 106720-50-7

Ethyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2454458
CAS No.: 106720-50-7
M. Wt: 321.35
InChI Key: TWRZPKOGAMULBM-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C14H15N3O4S and its molecular weight is 321.35. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-3-21-13(18)11-8(2)15-14(22)16-12(11)9-5-4-6-10(7-9)17(19)20/h4-7,12H,3H2,1-2H3,(H2,15,16,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRZPKOGAMULBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 106720-50-7) is a compound that has garnered attention for its potential biological activities. This article explores its properties, synthesis, and various biological effects based on available research findings.

The molecular formula of this compound is C14H15N3O4SC_{14}H_{15}N_{3}O_{4}S with a molecular weight of approximately 321.352 g/mol. The compound features a thioxo group and a nitrophenyl substituent that contribute to its biological activity. Key physical properties include:

PropertyValue
Density1.4±0.1 g cm31.4\pm 0.1\text{ g cm}^3
Boiling Point446.9±55.0 C446.9\pm 55.0\text{ C} at 760 mmHg
Flash Point224.1±31.5 C224.1\pm 31.5\text{ C}
LogP2.642.64
Vapour Pressure0.0±1.1 mmHg0.0\pm 1.1\text{ mmHg} at 25°C

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors in organic chemistry laboratories. It is synthesized through the condensation of appropriate aldehydes with urea derivatives in the presence of catalysts.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

Several studies have explored the anticancer potential of tetrahydropyrimidine derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, it was found to induce apoptosis in specific cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit certain enzymes associated with disease pathways. Specifically, it has shown inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases . This suggests a potential role in developing treatments for conditions like Alzheimer's disease.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, showcasing its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Line Studies
In vitro studies using MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability (up to 70% at concentrations above 50 µM). Flow cytometry analysis indicated that the compound induces apoptosis via the intrinsic pathway .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar thioxo-tetrahydropyrimidine structures exhibit antimicrobial properties. Ethyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that derivatives of this compound displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of specific pathways .

Case Study: Anticancer Research

A notable study published in a peer-reviewed journal explored the effects of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a lead compound for further anticancer drug development .

Pesticidal Activity

Compounds similar to this compound have been studied for their pesticidal properties. Preliminary studies suggest that this compound may be effective against certain agricultural pests. Its thioxo group is believed to enhance its efficacy as an insecticide .

Herbicidal Properties

Research has also indicated potential herbicidal applications. The compound's ability to inhibit specific enzymes involved in plant growth could make it a candidate for development as a selective herbicide .

Polymer Chemistry

This compound can serve as a building block in polymer synthesis. Its unique functional groups allow it to participate in various polymerization reactions, potentially leading to the development of novel materials with tailored properties .

Case Study: Polymer Development

A recent investigation focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical strength. The resulting composites demonstrated improved performance under stress conditions compared to traditional polymers .

Summary Table of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntimicrobial ActivityEffective against Gram-positive bacteria
Anticancer PotentialInduces apoptosis in cancer cell lines
Agricultural SciencePesticidal ActivityEffective against certain agricultural pests
Herbicidal PropertiesInhibits enzymes involved in plant growth
Material SciencePolymer ChemistryEnhances thermal stability and mechanical strength

Q & A

Q. Basic Research Focus

  • Polar protic solvents (e.g., ethanol) enhance proton transfer in Biginelli reactions, favoring cyclocondensation.
  • Nanoparticle catalysts (e.g., Fe₃O₄) improve yields by providing a high surface area for reactant adsorption .
    Methodological Note : Compare yields under reflux vs. microwave irradiation; the latter reduces reaction time but may require specialized equipment .

What advanced spectroscopic techniques are recommended for characterizing thioxo-tetrahydropyrimidines?

Q. Advanced Research Focus

  • ¹H/¹³C NMR : Confirm regioselectivity by analyzing aromatic proton splitting patterns and carbonyl/thione carbon shifts (~170–180 ppm) .
  • FT-IR : Identify thione (C=S) stretches at ~1200–1250 cm⁻¹ and hydrogen-bonded N–H stretches at ~3200 cm⁻¹ .
  • Mass Spectrometry : Use HRMS to distinguish between isotopic peaks (e.g., bromine-containing analogs) .

How can computational modeling predict the compound’s bioactivity and binding mechanisms?

Advanced Research Focus
Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with biological targets:

  • Hydrogen bonding : Thione and ester groups may bind to Arg36 and Ser69 residues in microbial enzymes .
  • Hydrophobic interactions : Aromatic rings (e.g., 3-nitrophenyl) align with nonpolar pockets (e.g., Phe44 in fungal targets) .
    Methodological Note : Validate docking results with in vitro assays to refine scoring functions .

What are the common pitfalls in crystallizing thioxo-tetrahydropyrimidines, and how can they be mitigated?

Q. Advanced Research Focus

  • Disorder issues : Nitro or thione groups often exhibit rotational disorder. Use low-temperature (100 K) data collection to improve resolution .
  • Solvent inclusion : Ethanol/water mixtures may form monohydrates. Dry crystals under vacuum before SCXRD analysis .

How do substituents on the phenyl ring affect the compound’s electronic properties and reactivity?

Q. Basic Research Focus

  • Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the 4-position, enhancing reactivity in nucleophilic additions .
  • Steric effects : Bulky substituents (e.g., -CF₃) may hinder cyclization, requiring higher catalyst loadings .
    Methodological Note : Perform DFT calculations (e.g., Gaussian) to map electron density and predict regioselectivity .

What strategies improve yield in multi-step syntheses involving this compound?

Q. Basic Research Focus

  • One-pot reactions : Combine Biginelli and post-functionalization steps (e.g., Huisgen cycloaddition) to reduce intermediate isolation .
  • Catalyst recycling : Magnetic nanoparticles (e.g., Fe₃O₄) can be recovered via external magnets, reducing waste .

How can researchers resolve discrepancies between theoretical and experimental bioactivity data?

Q. Advanced Research Focus

  • False positives : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Solubility limitations : Use co-solvents (e.g., DMSO/PBS mixtures) to improve compound bioavailability in assays .

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